

"spectroscopic data of 6-Bromoquinolin-2(1H)-one (NMR, IR, MS)"

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Compound of Interest

Compound Name: 6-Bromoquinolin-2(1H)-one

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinolin-2(1H)-one

This guide provides a comprehensive analysis of the spectroscopic data for **6-Bromoquinolin-2(1H)-one** (CAS: 1810-66-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As direct, consolidated spectral data for this specific molecule is fragmented across various sources, this document synthesizes established analytical methodologies, data from structurally analogous compounds, and foundational spectroscopic principles to present a robust framework for its characterization. The intended audience includes researchers, analytical scientists, and professionals in drug development who require a detailed understanding of this molecule's structural elucidation.

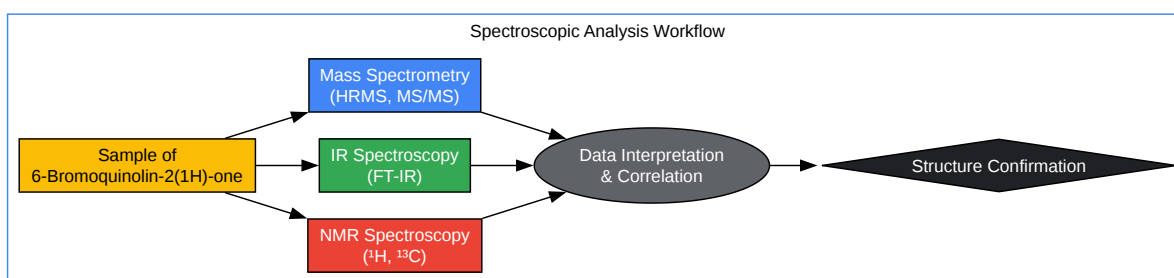
Molecular Structure and Chemical Properties

6-Bromoquinolin-2(1H)-one belongs to the quinolinone class of compounds, which are known pharmacophores present in numerous biologically active molecules.^[1] The structure features a bicyclic system comprising a benzene ring fused to a pyridin-2-one ring. The presence of a bromine atom at the C-6 position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

- Molecular Formula: C₉H₆BrNO^[2]
- Molecular Weight: 224.05 g/mol ^[2]

- IUPAC Name: 6-bromo-1H-quinolin-2-one[2]

The compound exists predominantly in the lactam (quinolinone) form rather than the lactim (quinolinol) tautomer, a key feature that is confirmed by the spectroscopic data that follows.



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Caption: Generalized workflow for the spectroscopic characterization.

Integrated Approach and Conclusion

The structural elucidation of **6-Bromoquinolin-2(1H)-one** is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. IR spectroscopy confirms the presence of key functional groups (amide N-H and C=O). Mass spectrometry establishes the correct molecular weight, confirms the presence of bromine via the isotopic pattern, and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution. This comprehensive spectroscopic profile is essential for confirming the identity, purity, and structure of **6-Bromoquinolin-2(1H)-one** in research and development settings.

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